2-methoxy-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide
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Overview
Description
2-METHOXY-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that features a benzodiazole core, a piperidine moiety, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and acids, often under conditions such as reflux or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodiazole core.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-METHOXY-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine: A potent and selective anaplastic lymphoma kinase inhibitor.
(S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
2-METHOXY-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodiazole core with a piperidine moiety and a methoxybenzamide group sets it apart from other similar compounds .
Properties
Molecular Formula |
C24H30N4O2 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-methoxy-N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C24H30N4O2/c1-3-13-28-21-12-11-18(25-24(29)19-9-5-6-10-22(19)30-2)16-20(21)26-23(28)17-27-14-7-4-8-15-27/h5-6,9-12,16H,3-4,7-8,13-15,17H2,1-2H3,(H,25,29) |
InChI Key |
DURWPHSKLQTBQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)N=C1CN4CCCCC4 |
Origin of Product |
United States |
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